Arsinodithioic acid, dimethyl-, sodium salt
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Overview
Description
Arsinodithioic acid, dimethyl-, sodium salt is an organoarsenic compound with the chemical formula ( \text{C}_2\text{H}_6\text{AsNaS}_2 ). It is a member of the dithioarsinate family, which are known for their unique coordination patterns in inorganic and organometallic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsinodithioic acid, dimethyl-, sodium salt can be synthesized through the reaction of dimethylarsinic acid with hydrogen sulfide. The reaction is typically carried out in an aqueous phase, and the product is isolated using chromatographic techniques . Another method involves the reaction of dimethylarsinic acid with sodium sulfide in the presence of sulfuric acid .
Industrial Production Methods: Industrial production of sodium dimethyldithioarsinate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Arsinodithioic acid, dimethyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylarsinic acid.
Reduction: It can be reduced to form dimethylarsinous acid.
Substitution: It can react with metal halides to form metal dimethyldithioarsinates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Metal halides like copper chloride or palladium acetate.
Major Products:
Oxidation: Dimethylarsinic acid.
Reduction: Dimethylarsinous acid.
Substitution: Metal dimethyldithioarsinates.
Scientific Research Applications
Arsinodithioic acid, dimethyl-, sodium salt has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium dimethyldithioarsinate involves its interaction with biological molecules. It can bind to thiol groups in proteins, disrupting their function. This interaction is believed to be responsible for its toxicological effects. The compound can also undergo metabolic transformations, leading to the formation of more toxic species .
Comparison with Similar Compounds
Arsinodithioic acid, dimethyl-, sodium salt is unique compared to other similar compounds due to its specific coordination patterns and reactivity. Similar compounds include:
- Sodium dimethyldithiophosphinate
- Sodium dimethyldithiocarbamate
- Sodium dimethyldithiocarbonate
These compounds share similar structural features but differ in their chemical reactivity and applications .
Properties
IUPAC Name |
sodium;dimethyl-sulfanylidene-sulfido-λ5-arsane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7AsS2.Na/c1-3(2,4)5;/h1-2H3,(H,4,5);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZONEMRNNVFDI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](=S)(C)[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6AsNaS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950038 |
Source
|
Record name | Sodium dimethylarsinodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27318-74-7 |
Source
|
Record name | Arsinodithioic acid, dimethyl-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027318747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium dimethylarsinodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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